Losartan is a selective angiotensin II type 1 (AT1) receptor antagonist commonly used to treat hypertension (high blood pressure). [, , ] It belongs to the class of drugs known as angiotensin receptor blockers (ARBs). [] In some studies, losartan has been shown to have beneficial effects in treating chronic kidney disease, inhibiting vascular smooth muscle cell proliferation, and protecting renal allografts. [, , ]
O-Acetyl Losartan is a chemical derivative of Losartan, which is classified as an angiotensin II receptor antagonist. This compound is primarily utilized in the treatment of hypertension and other cardiovascular conditions. The acetylation of Losartan enhances its pharmacokinetic properties, making O-Acetyl Losartan a subject of interest in medicinal chemistry and drug development. Its structure allows for improved absorption and bioavailability compared to its parent compound, Losartan.
O-Acetyl Losartan falls under the category of pharmaceutical compounds and is classified as a derivative of an angiotensin II receptor blocker. Its molecular formula is C23H24N2O4, and it has a molecular weight of 392.45 g/mol.
The synthesis of O-Acetyl Losartan generally follows these steps:
The synthesis can be optimized for industrial applications by using continuous flow reactors and automated purification systems, which enhance yield and purity . The typical reaction conditions involve maintaining a controlled temperature and monitoring the reaction progress through thin-layer chromatography.
O-Acetyl Losartan has a complex molecular structure characterized by its functional groups, including an acetyl group attached to the Losartan backbone. The structural representation can be depicted as follows:
The compound exhibits specific stereochemistry due to its chiral centers, which are crucial for its biological activity. The three-dimensional conformation influences its interaction with biological targets, particularly the angiotensin II receptor.
O-Acetyl Losartan can undergo several chemical reactions:
The major products from these reactions include Losartan (from hydrolysis), oxidized derivatives (from oxidation), and substituted derivatives (from substitution) .
O-Acetyl Losartan functions primarily by blocking the angiotensin II receptor, which plays a significant role in regulating blood pressure and fluid balance. The mechanism involves:
Research indicates that O-Acetyl Losartan may exhibit improved pharmacokinetic profiles compared to Losartan, potentially leading to enhanced therapeutic outcomes in hypertensive patients .
Relevant analyses indicate that O-Acetyl Losartan maintains stability during storage when kept away from moisture and light.
O-Acetyl Losartan has several scientific applications:
O-Acetyl losartan (Chemical Abstracts Service registry number 1006062-27-6) is a chemically modified derivative of the antihypertensive drug losartan. Its systematic IUPAC name is [2-butyl-5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate, reflecting its complex polyheterocyclic structure [4] [7]. The molecular formula is C₂₄H₂₅ClN₆O₂, with a molecular weight of 464.95 g/mol [2] [3].
Stereochemical analysis confirms that O-acetyl losartan is achiral, containing no defined stereocenters or E/Z isomerism centers. This absence of stereoisomers simplifies its analytical characterization compared to chiral pharmaceutical compounds [4]. The compound features three critical ring systems: a biphenyl moiety, an imidazole ring with chloro and butyl substituents, and the characteristic tetrazole ring that serves as an acidic pharmacophore. The acetyl group is esterified to the hydroxymethyl substituent on the imidazole ring, which represents the key structural modification from the parent losartan [7].
Table 1: Fundamental Molecular Characteristics of O-Acetyl Losartan
Property | Value |
---|---|
CAS Registry Number | 1006062-27-6 |
Molecular Formula | C₂₄H₂₅ClN₆O₂ |
Molecular Weight | 464.95 g/mol |
Accurate Mass | 464.1728 Da |
Stereochemistry | Achiral |
Defined Stereocenters | 0 |
Optical Activity | None |
SMILES Notation | CCCCC1=NC(Cl)=C(COC(C)=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4 |
O-Acetyl losartan presents as a white crystalline solid under standard conditions [7]. Its solubility profile reveals sparing solubility in methanol and slight solubility in chloroform, indicating moderate lipophilicity imparted by the acetyl group and butyl chain [5] [7]. This solubility behavior differentiates it from losartan, which exhibits greater polarity due to its free hydroxymethyl group.
Stability studies indicate that O-acetyl losartan is moisture-sensitive, a characteristic observed in losartan formulations as well. This sensitivity necessitates protective packaging such as OPA/Al/PVC//Al blisters to prevent degradation during storage [6]. While comprehensive thermal analysis data (melting point, decomposition temperature) remain limited in published literature, available sources report a melting point range of 160-162°C [7]. The compound is recommended for storage at refrigerated temperatures (2-8°C) to maintain stability, though it remains sufficiently stable for shipping at ambient temperatures [3] [7].
Crystallographic data are not fully characterized in the available literature. However, the compound's solid-state behavior and crystalline nature suggest a defined lattice structure amenable to X-ray diffraction analysis. The presence of multiple hydrogen bond acceptors (tetrazole nitrogen atoms, carbonyl oxygen, imidazole nitrogen) and donors (tetrazole N-H) implies potential for complex intermolecular interactions in the solid state [4].
Structural comparison between O-acetyl losartan and losartan reveals critical differences impacting their chemical behavior:
Table 2: Structural and Functional Comparison of Losartan and O-Acetyl Losartan
Characteristic | Losartan | O-Acetyl Losartan |
---|---|---|
Functional Group at C5 | Hydroxymethyl (-CH₂OH) | Acetoxymethyl (-CH₂OC(O)CH₃) |
Molecular Formula | C₂₂H₂₃ClN₆O | C₂₄H₂₅ClN₆O₂ |
Molecular Weight | 422.91 g/mol | 464.95 g/mol |
Key Reactivity | Alcohol oxidation | Ester hydrolysis |
Pharmacological Activity | AT₁ antagonist (active) | Pharmacologically inactive impurity |
The primary structural distinction involves the esterification of losartan's hydroxymethyl group to form an acetoxymethyl moiety. This modification increases the molecular weight by 42.04 g/mol (accounted for by the acetyl group minus displaced hydrogen) and imparts greater lipophilicity [3] [7]. The biphenyl-tetrazole moiety, essential for angiotensin II receptor binding in losartan, remains intact in O-acetyl losartan. However, the blocked hydroxymethyl group eliminates losartan's hydrogen-bonding capability at this position, potentially disrupting critical interactions with the AT₁ receptor [4] [8].
In regulatory contexts, O-acetyl losartan is designated as Losartan EP Impurity J and Losartan Related Compound B in pharmacopeial monographs, reflecting its status as a potential process-related impurity or degradation product in losartan formulations [3] [7]. This classification necessitates strict control during pharmaceutical manufacturing, typically requiring identification and quantification at levels below 0.15% in active pharmaceutical ingredients according to International Council for Harmonisation guidelines.
The acetyl group in O-acetyl losartan fundamentally alters the compound's chemical reactivity compared to losartan. The ester functionality introduces hydrolytic susceptibility, particularly under alkaline conditions or enzymatic catalysis (esterases). This lability contrasts with the relative stability of losartan's primary alcohol, which is more resistant to hydrolysis though susceptible to oxidation [5] [7]. The electron-withdrawing nature of the ester carbonyl moderately affects the electron density of the adjacent imidazole ring, potentially influencing its aromaticity and π-stacking capability.
The tetrazole ring (pKa ≈ 4.5-5.0) retains its acidic character, capable of deprotonation in physiological pH environments similar to losartan. This moiety can participate in salt formation and dipole-dipole interactions, though these properties remain unaltered by acetylation at the distant imidazole substituent [4]. The chloro substituent on the imidazole ring maintains its inert character, contributing to lipophilicity without offering significant reaction sites under typical storage conditions.
Acetylation significantly impacts analytical behavior. The introduced ester group generates characteristic infrared absorptions at approximately 1740-1745 cm⁻¹ (C=O stretch) and 1230-1260 cm⁻¹ (C-O stretch), providing distinctive spectroscopic signatures for identification. In chromatographic systems, the increased lipophilicity results in longer retention times compared to losartan in reversed-phase HPLC methods [6]. These differences enable reliable detection and quantification of O-acetyl losartan as an impurity in losartan active pharmaceutical ingredients and dosage forms.
Table 3: Nomenclature and Regulatory Designations of O-Acetyl Losartan
Nomenclature Type | Designation |
---|---|
Systematic Name | [2-butyl-5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate |
Common Synonyms | Losartan EP Impurity J; Losartan Related Compound B; Losartan Acetate |
Pharmacopeial Identifiers | USP: Losartan Related Compound B; EP: Losartan Impurity J |
CAS Registry Number | 1006062-27-6 |
UNII Identifier | X65NI9XVQ4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0